molecular formula C14H13NO2 B185486 4-Benzyloxy-benzaldehyde oxime CAS No. 76193-67-4

4-Benzyloxy-benzaldehyde oxime

Cat. No. B185486
CAS RN: 76193-67-4
M. Wt: 227.26 g/mol
InChI Key: SLNVTNZIMUJWQW-XNTDXEJSSA-N
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Description

4-Benzyloxy-benzaldehyde oxime is a compound used in the synthesis of an estrogen receptor β-selective ligand . It has the molecular formula C14H13NO2 .


Synthesis Analysis

The synthesis of oxime involves a condensation reaction between benzaldehyde and hydroxylamine . This reaction is based on the reactivity of carbonyl groups, particularly in aldehydes, which are very useful in organic synthesis . The nitrogen of the hydroxylamine acts as a nucleophile .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-benzaldehyde oxime can be represented by the InChI code: 1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2 .


Chemical Reactions Analysis

Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile .


Physical And Chemical Properties Analysis

4-Benzyloxy-benzaldehyde oxime has a molecular weight of 227.26 . It is a solid at room temperature .

Safety And Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It may also damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(NE)-N-[(4-phenylmethoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNVTNZIMUJWQW-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416250
Record name 4-Benzyloxy-benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-benzaldehyde oxime

CAS RN

76193-67-4
Record name 4-Benzyloxy-benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76193-67-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
CF Lin, JS Yang, CY Chang, SC Kuo, MR Lee… - Bioorganic & medicinal …, 2005 - Elsevier
A series of benzyloxybenzaldehyde derivatives were prepared and tested against the HL-60 cell line for anticancer activity. Preliminary structure–activity relationships were established. …
Number of citations: 82 www.sciencedirect.com
WP Jackson, PJ Islip, G Kneen, A Pugh… - Journal of medicinal …, 1988 - ACS Publications
“Homogenates of human polymorphs were preincubated with inhibitor (added in DMSO) for 5 min at 37 C before initiating reaction by addition of arachidonic acid and CaCl2 (final …
Number of citations: 81 pubs.acs.org
RD Jadhav, HD Mistry, H Motiwala… - Journal of …, 2013 - Wiley Online Library
Hydroxy (tosyloxy) iodobenzene (HTIB), a hypervalent iodine reagent, has been extensively used for oxidative transformations . We have developed a one‐pot synthesis wherein …
Number of citations: 31 onlinelibrary.wiley.com
J Lazarević, K Ilić, J Zvezdanović, G Stojanović - Chemical Papers, 2023 - Springer
A series of fourteen benzaldoximes were synthetized and evaluated for antioxidant activity using lipid peroxidation (LP) method based on TBA-MDA assay, selecting BHA, BHT, troxol …
Number of citations: 0 link.springer.com
M Kınalı, S Çol, CÇ Çoban, M Türk, G Aydın… - Journal of Molecular …, 2023 - Elsevier
In this study, new chalcone-isoxazole-based hybrid derivatives (12, 13, 18, and 21) and chalcone-triazole hybrid molecules (26) were synthesized using the click chemistry approach. …
Number of citations: 4 www.sciencedirect.com
RD Jadhav, KS Kadam, S Kandre, T Guha… - European journal of …, 2012 - Elsevier
Diacylglycerol acyltransferase, DGAT1, is a promising target enzyme for obesity due to its involvement in the committed step of triglyceride biosynthesis. Amino biphenyl carboxylic acids…
Number of citations: 58 www.sciencedirect.com
SR Narayanan, BT Keller, DR Borcherding… - Journal of medicinal …, 1988 - ACS Publications
Wolfson et al. 16 recently reported that NpcA acts as a Kcat inhibitor of AdoHcy hydrolase, having a mechanism similar to that reported for 2'-deoxyadenosine17 and ara A. 18 The …
Number of citations: 45 pubs.acs.org
SSR Albalawi - 2020 - search.proquest.com
Well-defined catalytic nanoparticles consisting of bimetallic Pt-Ni alloys were prepared with homogeneity and characterized by high-resolution transmission electron microscopy (…
Number of citations: 2 search.proquest.com
S Çol, CÇ Çoban, M Türk, G Aydın, M Emirik, A Baran - papers.ssrn.com
In this study, new chalcone-isoxazole-based hybrid derivatives (12, 13, 18, and 21) and chalcone-triazole hybrid molecule (26) were synthesized using click chemistry approach. Among …
Number of citations: 0 papers.ssrn.com

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